N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Description

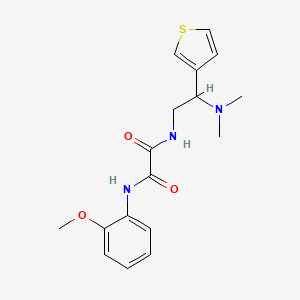

N1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) scaffold. Its structure features:

- N1-substituent: A 2-(dimethylamino)-2-(thiophen-3-yl)ethyl group, combining a tertiary amine (dimethylamino) and a thiophene ring.

- N2-substituent: A 2-methoxyphenyl group, providing electron-donating methoxy substitution that may influence binding affinity in receptor interactions.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-20(2)14(12-8-9-24-11-12)10-18-16(21)17(22)19-13-6-4-5-7-15(13)23-3/h4-9,11,14H,10H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUNYKOBFQDWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. For this compound, oxalyl chloride is reacted with 2-methoxyaniline to form N2-(2-methoxyphenyl)oxalamide.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate with dimethylamine.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide core can be reduced to form corresponding amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines from the reduction of the oxalamide core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the dimethylamino group and the thiophene ring suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the development of new drugs.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or electrostatic interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between the target compound and related oxalamides:

Notes:

- Thiophene vs.

- Dimethylamino Group: Present in both the target compound and a zinc-coordinated oxalamide complex , this group may enhance solubility or enable metal chelation, a feature absent in other analogs.

- Methoxy Substitution : The 2-methoxyphenyl group in the target compound differs from S336’s 2,4-dimethoxybenzyl group, which is critical for umami receptor (T1R1/T1R3) activation .

Pharmacokinetic and Toxicological Comparisons

- Metabolism : Oxalamides like S336 undergo rapid hepatic metabolism without amide bond hydrolysis, suggesting metabolic stability of the core scaffold . The target compound’s thiophene group may introduce alternative oxidative pathways (e.g., sulfoxidation).

- CYP Inhibition: S5456 (51% CYP3A4 inhibition at 10 µM) demonstrates substituent-dependent enzyme interactions . The target compound’s dimethylamino and thiophene groups may modulate CYP affinity differently.

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H22N4O3S

- Molecular Weight : 354.5 g/mol

- Key Functional Groups : Dimethylamino group, thiophene ring, oxalamide moiety.

The compound's structure is characterized by a thiophene ring linked to a dimethylamino group and an oxalamide functional group. This unique combination is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Neurokinin-1 Receptor Antagonism : The compound has been identified as a neurokinin-1 receptor antagonist, which plays a crucial role in mediating pain, anxiety, and nausea responses. This mechanism suggests potential applications in treating depression and chemotherapy-induced nausea.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in neurotransmitter reuptake, specifically norepinephrine and serotonin transporters. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing anxiety .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy.

Efficacy Studies

Several studies have evaluated the pharmacological effects of this compound:

- Antidepressant Activity : In vivo assays have demonstrated that compounds with similar structures exhibit antidepressant-like effects through their action on serotonin and norepinephrine pathways. The specific effects on mood regulation are significant for potential therapeutic applications .

- Anxiolytic Effects : The compound's ability to modulate neurokinin receptors suggests potential anxiolytic properties, which could be beneficial in treating anxiety disorders.

Case Studies

- Preclinical Studies on Neurokinin Receptors : A study highlighted the efficacy of related oxalamide compounds in inhibiting neurokinin-1 receptors, showcasing their potential in managing symptoms associated with anxiety and depression.

- Antimicrobial Testing : In vitro assays have shown that certain derivatives possess significant antibacterial activity, indicating their potential use as novel antibiotics against resistant bacterial strains.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide | C21H26ClN4O3S | Neurokinin-1 receptor antagonist |

| N1-(benzo[b]thiophen-3-yl)-N2-(3-chloro-4-methylphenyl)oxalamide | C21H22ClN3O2S | Potential antidepressant |

| N1-(3,4-dimethoxyphenyl)-N2-(thiazolo[3,2-b][1,2,4]triazol-6-yl)oxalamide | C23H23N5O4S | Aromatase inhibitor |

Q & A

Q. Optimization Parameters :

| Step | Key Reagents | Conditions | Yield Range |

|---|---|---|---|

| 1 | Thiophene-3-carbaldehyde, dimethylamine | 50–60°C, EtOH, 12–24 hrs | 60–75% |

| 2 | Oxalyl chloride, DCM | 0–5°C, inert atmosphere | 70–85% |

| 3 | Methoxyphenyl isocyanate | RT, THF, 6–8 hrs | 65–80% |

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) achieves >95% purity .

Basic: How is the compound structurally characterized to confirm its identity?

Q. Analytical Techniques :

- NMR : ¹H and ¹³C NMR verify the presence of dimethylamino (δ 2.2–2.5 ppm), thiophene (δ 6.8–7.2 ppm), and methoxyphenyl (δ 3.8 ppm) groups .

- IR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion [M+H]⁺ at m/z 403.15 (calculated: 403.16) .

Structural Validation : X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .

Advanced: What reaction mechanisms govern the compound’s interactions with biological targets?

The dimethylamino and thiophene moieties likely facilitate:

- Enzyme Inhibition : Competitive binding to ATP pockets via hydrogen bonding (methoxyphenyl) and hydrophobic interactions (thiophene) .

- Receptor Modulation : Allosteric effects on GPCRs due to conformational flexibility of the oxalamide linkage .

Q. Methodological Insight :

- Kinetic Assays : Use stopped-flow spectroscopy to measure binding constants (Kd) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity Variations : Impurities >5% skew IC₅₀ values. Validate via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) alters protonation states. Standardize using HEPES buffer .

Case Study : Conflicting IC₅₀ values (2 µM vs. 10 µM) in kinase assays were resolved by controlling Mg²⁺ concentrations (1–5 mM) .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Q. In Silico Tools :

- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 50–60%) due to logP ~2.8 .

- Docking Studies (AutoDock Vina) : Prioritize targets with Glide scores < -8.0 kcal/mol .

Validation : Compare with in vitro Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s) .

Basic: How stable is the compound under varying storage conditions?

Q. Stability Profile :

| Condition | Degradation Rate | Major Degradants |

|---|---|---|

| 25°C, 60% RH | <5% over 6 months | Oxalamide hydrolysis products |

| 40°C, 75% RH | 15–20% over 3 months | Thiophene oxidation derivatives |

Recommendations : Store at -20°C in amber vials under N₂ atmosphere .

Advanced: How do structural analogs compare in activity?

Q. Structural-Activity Relationship (SAR) :

| Analog | Modification | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | – | 2.5 |

| N2-(4-methoxybenzyl) | Methoxy position | 8.7 |

| N1-(2-hydroxyethyl) | Dimethylamino removal | >50 |

Methoxy and dimethylamino groups are critical for sub-µM activity .

Basic: What in vitro assays validate the compound’s toxicity profile?

Q. Assays :

- MTT Assay : IC₅₀ > 100 µM in HEK293 cells indicates low cytotoxicity .

- hERG Inhibition : Patch-clamp electrophysiology (IC₅₀ > 30 µM) confirms cardiac safety .

Protocol : Use 72-hour exposure with 10% FBS to mimic physiological conditions .

Advanced: How to optimize analytical methods for quantifying the compound in complex matrices?

Q. HPLC Parameters :

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (5 µm) | 0.1% HCOOH in H₂O/ACN (70:30) | 1.0 mL/min | UV 254 nm |

Q. Validation Metrics :

- Linearity: R² > 0.999 (1–100 µg/mL)

- LOD/LOQ: 0.1 µg/mL / 0.3 µg/mL .

Advanced: What strategies mitigate synthetic challenges in scaling up the compound?

Q. Process Optimization :

- Continuous Flow Synthesis : Reduces reaction time (2 hrs vs. 24 hrs batch) .

- Catalyst Screening : Pd/C (5% wt) improves hydrogenation efficiency (yield >90%) .

Quality Control : In-line FTIR monitors intermediate formation (e.g., amine intermediates at 3350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.